2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-(4-isopropylphenyl)acetamide
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Overview
Description
2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-(4-isopropylphenyl)acetamide is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-(4-isopropylphenyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the oxazole ring: This can be achieved through the cyclization of a suitable precursor, such as an α-haloketone with an amide.
Introduction of the bromophenyl group: This step involves the bromination of the phenyl ring, which can be done using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Thioether formation: The oxazole derivative can be reacted with a thiol compound to introduce the thioether linkage.
Acetamide formation: Finally, the acetamide group can be introduced through an acylation reaction using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thioether group, forming sulfoxides or sulfones.
Reduction: Reduction reactions could target the oxazole ring or the bromophenyl group, potentially leading to dehalogenation or ring opening.
Substitution: The bromophenyl group is a site for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the bromine atom.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dehalogenated products or ring-opened derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of biological pathways and interactions due to its unique structure.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Could be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-(4-isopropylphenyl)acetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2-((5-phenyl)oxazol-2-yl)thio)-N-(4-isopropylphenyl)acetamide: Lacks the bromine atom, which might affect its reactivity and biological activity.
2-((5-(3-chlorophenyl)oxazol-2-yl)thio)-N-(4-isopropylphenyl)acetamide: Similar structure but with a chlorine atom instead of bromine, potentially leading to different chemical properties.
2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-(4-methylphenyl)acetamide: Variation in the substituent on the phenyl ring, which could influence its overall activity.
Uniqueness
The presence of the bromine atom and the specific arrangement of functional groups in 2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-(4-isopropylphenyl)acetamide make it unique compared to its analogs
Properties
IUPAC Name |
2-[[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN2O2S/c1-13(2)14-6-8-17(9-7-14)23-19(24)12-26-20-22-11-18(25-20)15-4-3-5-16(21)10-15/h3-11,13H,12H2,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXRYJCCFDDEQJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NC=C(O2)C3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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